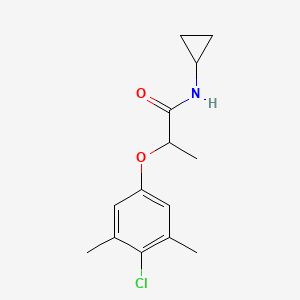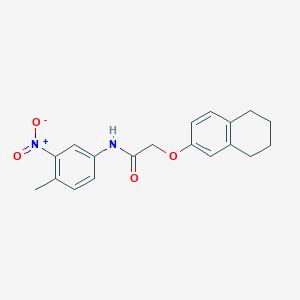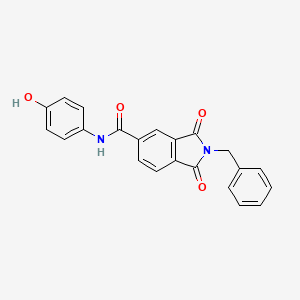
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopropylpropanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopropylpropanamide is a chemical compound that is commonly referred to as CPPC. CPPC is a synthetic compound that has found numerous applications in scientific research. This chemical compound is synthesized using specific methods that ensure its purity and effectiveness. CPPC has been found to have a wide range of biochemical and physiological effects that make it an essential tool in various scientific research fields.
Mechanism of Action
CPPC works by inhibiting the activity of specific proteins that are involved in various diseases. It binds to the active site of the protein, preventing it from carrying out its function. CPPC has been found to be highly selective, targeting specific proteins without affecting others. This makes it an essential tool in drug discovery research.
Biochemical and Physiological Effects:
CPPC has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of specific cancer cells, making it a potential anticancer drug. CPPC has also been found to have anti-inflammatory properties, making it an essential tool in inflammation research. Additionally, CPPC has been found to have antifungal and antibacterial properties, making it an essential tool in microbiology research.
Advantages and Limitations for Lab Experiments
CPPC has numerous advantages when used in lab experiments. It is highly selective, targeting specific proteins without affecting others. It is also easy to synthesize and purify, making it readily available for use in various experiments. However, CPPC also has some limitations. It can be expensive to synthesize, and its effectiveness can be affected by the specific reaction conditions used in its synthesis.
Future Directions
CPPC has numerous potential future directions. It can be further modified to increase its effectiveness and selectivity. It can also be used in combination with other drugs to increase their effectiveness. Additionally, CPPC can be used in various disease models to identify potential drug targets and develop new drugs. Overall, CPPC has great potential in various scientific research fields and is an essential tool in drug discovery research.
Scientific Research Applications
CPPC has found numerous applications in scientific research. It is commonly used as a tool in drug discovery to identify potential drug targets. CPPC has been found to inhibit the activity of specific proteins that are involved in various diseases such as cancer, diabetes, and neurodegenerative diseases. CPPC has also been found to have antifungal and antibacterial properties, making it an essential tool in microbiology research.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-8-6-12(7-9(2)13(8)15)18-10(3)14(17)16-11-4-5-11/h6-7,10-11H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCXRLBHAELJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4732578.png)


![1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4732595.png)
![7-[3-(4-morpholinyl)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4732597.png)

![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4732605.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4732613.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)

![6-bromo-N-[2-(difluoromethoxy)-4-fluorophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732628.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)